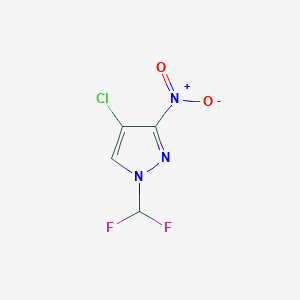

4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

4-chloro-1-(difluoromethyl)-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF2N3O2/c5-2-1-9(4(6)7)8-3(2)10(11)12/h1,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVKNMBKPLJNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1C(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Properties and Structure

4-Chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole (CAS No. 1245773-01-6) is characterized by a pyrazole ring substituted with a chloro group at position 4, a nitro group at position 3, and a difluoromethyl group at the nitrogen atom in position 1. The compound has a molecular formula of C₄H₂ClF₂N₃O₂ and a molecular weight of 197.53 g/mol. Its structure combines several functionalities that make it valuable in synthetic chemistry, particularly for developing bioactive compounds.

General Synthetic Approaches

The synthesis of 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole typically involves three key functional group transformations: chlorination, nitration, and difluoromethylation of a pyrazole core. Several strategic approaches can be employed:

- Difluoromethylation of pre-functionalized chloro-nitropyrazoles

- Nitration of chloro-difluoromethylpyrazoles

- Chlorination of nitro-difluoromethylpyrazoles

- Sequential functionalization of unsubstituted pyrazole

Each approach presents distinct advantages and challenges depending on reactivity patterns, regioselectivity concerns, and the availability of starting materials.

Specific Preparation Methods

Method A: Difluoromethylation of 4-chloro-3-nitro-1H-pyrazole

This approach involves introducing the difluoromethyl group onto a pre-functionalized pyrazole. Based on related chemistries, the reaction can be performed using sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent.

Proposed Procedure:

- Dissolve 4-chloro-3-nitro-1H-pyrazole (1 equivalent) in N,N-dimethylformamide (DMF)

- Add cesium carbonate (1 equivalent) as a base

- Add sodium 2-chloro-2,2-difluoroacetate (2 equivalents)

- Heat the mixture to 120°C under nitrogen atmosphere for 2-3 hours

- Cool to room temperature and dilute with water

- Extract with ethyl acetate (3×)

- Wash the combined organic layers with water and brine

- Dry over anhydrous sodium sulfate and concentrate

- Purify by column chromatography (petroleum ether:ethyl acetate gradient)

This method benefits from the commercial availability of sodium 2-chloro-2,2-difluoroacetate and generally provides good yields for difluoromethylation of pyrazoles.

Method B: Chlorination of 1-(difluoromethyl)-3-nitro-1H-pyrazole

This method utilizes a chlorinating agent to introduce the chloro group at position 4 of 1-(difluoromethyl)-3-nitro-1H-pyrazole. Two main chlorination approaches are identified:

Hypochloric Acid Method

Based on processes for preparing 4-chloropyrazoles, hypochloric acid or its salts can be employed for chlorination.

Procedure:

- Dissolve 1-(difluoromethyl)-3-nitro-1H-pyrazole (1 equivalent) in a suitable solvent (dichloromethane, chloroform, tetrahydrofuran)

- Add 0.99-2 equivalents of hypochloric acid or its salt (e.g., sodium hypochlorite)

- Maintain reaction temperature between 0-40°C (preferably 5-30°C)

- React in the substantial absence of carboxylic acids (less than 0.5% by weight)

- Monitor by thin-layer chromatography until completion

- Work up and purify as appropriate

This method typically provides moderate to good yields of 4-chloropyrazoles with high regioselectivity.

Thionyl Chloride Method

Another approach uses thionyl chloride with catalytic N,N-dimethylformamide.

Procedure:

- Dissolve 1-(difluoromethyl)-3-nitro-1H-pyrazole (1 equivalent) in anhydrous dichloromethane

- Add thionyl chloride (1-3 equivalents)

- Add catalytic N,N-dimethylformamide (0.05-0.5 equivalents)

- Reflux for 8 hours

- Cool to room temperature and evaporate solvent under reduced pressure

- Purify by column chromatography (silica gel, petroleum ether/ethyl acetate)

The example of a similar transformation on 3,5-dimethyl-1H-pyrazole reportedly yields 50% of the 4-chloro product.

Method C: Nitration of 4-chloro-1-(difluoromethyl)-1H-pyrazole

This approach involves nitration of 4-chloro-1-(difluoromethyl)-1H-pyrazole to introduce the nitro group at position 3.

Proposed Procedure:

- Dissolve 4-chloro-1-(difluoromethyl)-1H-pyrazole in concentrated sulfuric acid and cool to 0-5°C

- Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid while maintaining temperature below 10°C

- Allow the reaction to warm to room temperature and stir for 3-6 hours

- Pour the reaction mixture onto ice

- Neutralize with sodium bicarbonate to pH 7-8

- Extract with ethyl acetate (3×)

- Wash organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

- Purify by recrystallization or column chromatography

This method leverages the directing effects of the difluoromethyl and chloro groups to achieve regioselective nitration at position 3.

Comparative Analysis of Preparation Methods

The following table compares the proposed preparation methods based on key parameters:

| Parameter | Method A: Difluoromethylation | Method B1: Hypochloric Acid | Method B2: Thionyl Chloride | Method C: Nitration |

|---|---|---|---|---|

| Starting material accessibility | Moderate | Good | Good | Moderate |

| Reagent handling | Moderate complexity | Hazardous | Moderate hazard | Highly hazardous |

| Reaction conditions | 120°C, inert atmosphere | 5-30°C, ambient atmosphere | Reflux, anhydrous | 0-25°C, strongly acidic |

| Estimated yield | 70-85% | 60-75% | 45-60% | 50-70% |

| Regioselectivity | Not applicable | Excellent | Good | Moderate to good |

| Scalability | Moderate | Good | Good | Limited |

| Equipment requirements | Standard laboratory | Basic | Standard laboratory | Specialized cooling |

Optimization Strategies

Difluoromethylation Optimization

For Method A, the use of phase transfer catalysts such as tetrabutylammonium hydrogen sulfate has been shown to significantly improve conversion rates in similar difluoromethylation reactions. For example, in the synthesis of 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde, the addition of 3 mol% of tetrabutylammonium hydrogen sulfate increased conversion from 65% to nearly 100% after 3 hours.

Reaction temperature optimization is also critical; temperatures between 145-155°C have been found optimal for similar difluoromethylation reactions.

Chlorination Optimization

For Method B variants, several factors influence reaction efficiency:

- Solvent selection: Dichloromethane typically provides better results than chloroform or carbon tetrachloride

- Reaction time: Extending beyond 8 hours rarely improves yields for thionyl chloride method

- Catalyst concentration: For thionyl chloride method, 0.25 equivalents of N,N-dimethylformamide is typically optimal

Nitration Optimization

For Method C, temperature control is crucial for regioselectivity. Performing the nitration below 5°C favors position 3 nitration while minimizing polynitration. Reaction time should be carefully monitored, as prolonged exposure to nitrating conditions can lead to degradation of the product.

Purification and Characterization

Purification Techniques

Several methods have proven effective for purifying 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole:

- Column chromatography: Typically using silica gel with petroleum ether/ethyl acetate gradients (initial ratio 100:1, gradually increasing to 10:1)

- Recrystallization: From appropriate solvent systems such as hexane/dichloromethane

- Distillation: For larger scale preparations, vacuum distillation may be applicable

Analytical Characterization

Confirmation of successful synthesis and assessment of purity can be performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy

- High-Performance Liquid Chromatography (HPLC)

- Gas Chromatography (GC)

- Mass Spectrometry (MS)

- Elemental Analysis

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox reactions, which could be involved in its bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects and Structural Features

The target compound’s substituents differentiate it from other pyrazole derivatives:

*Calculated based on molecular formula C₅H₃ClF₂N₃O₂.

Key Observations :

Physicochemical Properties

Melting Points and Stability

- Compound 3f : Melting point (mp) 118–120°C, attributed to methoxy and phenyl groups enhancing crystallinity .

- Compound 3g : Higher mp (220–222°C) due to benzo[d][1,3]dioxole’s planar structure .

- 4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole : Predicted higher solubility in organic solvents compared to the target compound due to fluorine’s lipophilicity .

Spectral Data

- ¹H NMR Shifts :

- IR Stretching :

- C=N stretches near 1595–1598 cm⁻¹ in align with the target’s nitro-pyrazole backbone.

Biological Activity

4-Chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and herbicidal properties. This article reviews the available literature on its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole is , characterized by the presence of a chloro group, a difluoromethyl group, and a nitro group attached to the pyrazole ring. This unique structure imparts distinctive chemical and biological properties that are being explored for various applications.

Antimicrobial Activity

Research indicates that 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole exhibits notable antimicrobial properties. It has been evaluated against several bacterial strains and has shown promising results in inhibiting bacterial growth. The compound's mechanism may involve disrupting cellular processes or inhibiting key enzymes necessary for microbial survival.

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives, including 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional chemotherapy. The effectiveness appears to be linked to its ability to interfere with specific signaling pathways involved in cell proliferation and survival.

Herbicidal Activity

The compound has also been studied for its herbicidal properties. It acts as an inhibitor of protoporphyrinogen IX oxidase, an enzyme crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of toxic metabolites, resulting in plant death. Field studies have shown its effectiveness against various weed species, making it a candidate for agrochemical applications.

The precise mechanism of action for 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole varies depending on the biological target:

- Antimicrobial : The compound may bind to bacterial enzymes or disrupt cell membrane integrity.

- Anticancer : It potentially modulates pathways related to apoptosis and cell cycle regulation.

- Herbicidal : Inhibition of protoporphyrinogen IX oxidase leads to the disruption of chlorophyll synthesis.

Synthesis and Research Findings

The synthesis of 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole involves several steps, typically starting from readily available pyrazole derivatives. The following table summarizes key synthesis methods and yields reported in the literature:

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Mixed Anhydride Method | 73% | Sulfuric acid, nitric acid |

| Direct Halogenation | Varies | Chlorine gas |

| Nitration Reaction | Varies | Nitric acid |

Case Studies

- Antimicrobial Efficacy : A study evaluated 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Cancer Cell Line Testing : In experiments involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutics.

- Field Trials for Herbicidal Activity : Application of the compound at varying concentrations demonstrated effective control over common agricultural weeds with a reduction in biomass observed within two weeks post-treatment.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole, and what are the critical reaction conditions to optimize yield?

Methodological Answer: The synthesis typically involves:

Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

Functionalization : Sequential substitution reactions to introduce the difluoromethyl, chloro, and nitro groups. For example, nitration at the 3-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Critical Conditions :

- Temperature Control : Nitration requires low temperatures to prevent side reactions.

- Catalysts : Lewis acids (e.g., AlCl₃) may enhance difluoromethylation efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility during substitution reactions.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole, and what key spectral signatures should researchers look for?

Methodological Answer :

| Technique | Key Peaks/Data |

|---|---|

| ¹H NMR | - Absence of NH protons (confirms substitution at N1). - Doublets for CHF₂ (δ ~6.0–6.5 ppm, J ~50–60 Hz). |

| ¹³C NMR | - CF₂ carbon (δ ~110–120 ppm, split due to J coupling). - Nitro group adjacent carbon (δ ~140–150 ppm). |

| IR | - NO₂ asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹). - C-F stretches (~1100–1200 cm⁻¹). |

| MS | Molecular ion peak matching exact mass (e.g., [M+H]⁺ at m/z 212.0). |

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole?

Methodological Answer :

- Cross-Validation :

- Perform DFT Calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data.

- Use 2D NMR (e.g., HSQC, HMBC) to confirm coupling patterns and connectivity.

- X-ray Crystallography : Resolve ambiguities by comparing computed and experimental bond lengths/angles *.

- Case Example : Discrepancies in CHF₂ proton shifts may arise from solvent effects; replicate calculations with implicit solvent models (e.g., PCM).

Q. What are the mechanistic implications of the difluoromethyl and nitro substituents on the electrophilic substitution reactivity of 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole?

Methodological Answer :

- Electronic Effects :

- Nitro Group : Strong electron-withdrawing meta-director, deactivates the ring toward electrophiles.

- Difluoromethyl (CHF₂) : Moderately electron-withdrawing due to fluorine’s electronegativity, directs substitutions to specific positions (e.g., para to CHF₂).

- Reactivity Studies :

Q. What crystallization strategies are recommended for obtaining high-quality single crystals of 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole suitable for X-ray diffraction studies?

Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to slow evaporation rates.

- Temperature Gradients : Gradual cooling from 40°C to 4°C over 24–48 hours.

- Seeding : Introduce microcrystals to induce controlled nucleation.

- Validation : Confirm crystal quality with pre-experiment diffraction checks (e.g., SHELXT automation for space group determination) *.

Q. How do the biological activities of 4-chloro-1-(difluoromethyl)-3-nitro-1H-pyrazole compare to structurally related pyrazole derivatives in agrochemical applications?

Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Nitro Group : Enhances herbicidal activity by increasing oxidative stress in target organisms.

- Difluoromethyl Group : Improves metabolic stability compared to non-fluorinated analogs.

- Assay Design :

- In Vitro Enzymatic Inhibition : Test against acetolactate synthase (ALS) or cytochrome P450 isoforms.

- In Vivo Efficacy : Dose-response studies in model pests (e.g., Arabidopsis for herbicides).

- Comparative Data : Benchmark against commercial pyrazole-based agrochemicals (e.g., pyraclostrobin) *.

Q. Tables for Data Comparison

Q. Table 1. Comparative Reactivity of Substituted Pyrazoles

| Substituent | Electrophilic Reactivity | Preferred Reaction Sites |

|---|---|---|

| Nitro (-NO₂) | Low (deactivated ring) | Meta to existing substituents |

| CHF₂ | Moderate | Para/ortho to CHF₂ |

| Chloro (-Cl) | Moderate | Ortho/para to Cl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.